5-(Pyridin-4-yl)-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-PYRIDYL)-4-[4-(TRIFLUOROMETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-PYRIDYL)-4-[4-(TRIFLUOROMETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyridyl Group: This step might involve a nucleophilic substitution reaction where a pyridine derivative is introduced to the triazole ring.
Attachment of the Trifluoromethoxyphenyl Group: This can be done using a coupling reaction, such as Suzuki or Heck coupling, to attach the trifluoromethoxyphenyl group to the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the triazole ring or the pyridyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridyl or phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated derivatives, organometallic complexes.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new triazole-based compounds with potential biological activities.
Biology
In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound might be investigated for similar activities.
Medicine
The compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound might be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential biological activities.
Mechanism of Action
The mechanism of action of 5-(4-PYRIDYL)-4-[4-(TRIFLUOROMETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with specific receptors. The presence of the pyridyl and trifluoromethoxyphenyl groups might enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with broad biological activities.
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Uniqueness
The uniqueness of 5-(4-PYRIDYL)-4-[4-(TRIFLUOROMETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific structural features, such as the trifluoromethoxyphenyl group, which might confer unique biological properties and enhance its potential as a pharmaceutical or agrochemical agent.
Properties
Molecular Formula |
C14H9F3N4OS |
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Molecular Weight |
338.31 g/mol |
IUPAC Name |
3-pyridin-4-yl-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H9F3N4OS/c15-14(16,17)22-11-3-1-10(2-4-11)21-12(19-20-13(21)23)9-5-7-18-8-6-9/h1-8H,(H,20,23) |
InChI Key |
KYSIGRZKZQCYAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NNC2=S)C3=CC=NC=C3)OC(F)(F)F |
Origin of Product |
United States |
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